A Deep Dive into the Function and Mechanism of the MART-1 (27-35) Human Peptide
A Deep Dive into the Function and Mechanism of the MART-1 (27-35) Human Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The MART-1 (27-35) peptide, also known as Melan-A (27-35), is a nonameric peptide with the amino acid sequence AAGIGILTV. It is an immunodominant epitope derived from the Melanoma Antigen Recognized by T-cells 1 (MART-1), a protein expressed in melanocytes and the majority of melanomas.[1] This peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2, and is recognized by cytotoxic T lymphocytes (CTLs).[1] This specific recognition makes the MART-1 (27-35) peptide a key target in the development of cancer immunotherapies, including vaccines and adoptive T-cell therapies, for the treatment of melanoma. This guide provides a comprehensive overview of the function and mechanism of the MART-1 (27-35) human peptide, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key biological processes involved.
Function and Mechanism of Action
The primary function of the MART-1 (27-35) peptide is to act as an antigenic signal to the immune system, specifically to CD8+ cytotoxic T lymphocytes. The mechanism unfolds as follows:
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Antigen Processing and Presentation: Inside melanoma cells, the full-length MART-1 protein is processed by the proteasome into smaller peptides, including the (27-35) fragment. This peptide is then transported into the endoplasmic reticulum where it binds to the HLA-A2 molecule. The resulting peptide-MHC complex is then transported to the cell surface.
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T-Cell Recognition: Circulating CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the MART-1 (27-35)/HLA-A2 complex will bind to it on the surface of the melanoma cell.
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T-Cell Activation and Effector Function: This binding event, along with co-stimulatory signals, triggers the activation of the T-cell. The activated CTL then executes its effector functions, which include the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the melanoma cell. Activated CTLs also secrete cytokines, such as interferon-gamma (IFN-γ), which further modulate the immune response.
Quantitative Data
The following tables summarize key quantitative data related to the MART-1 (27-35) peptide's interaction with the immune system.
Table 1: Binding Affinity of MART-1 Peptides to HLA-A2
| Peptide | Sequence | Relative Binding Affinity (n-fold improvement vs. AAG nonamer) | Dissociation Constant (KD) | Reference |
| MART-1 (27-35) | AAGIGILTV | 1 | 3.1 µM | [2][3] |
| MART-1 (26-35) | EAAGIGILTV | - | - | [3] |
| RD1-MART1 (TCR variant) | - | - | 3.1 µM | [2] |
| RD1-MART1HIGH (affinity-matured TCR) | - | - | 68 nM (kinetic), 247 nM (equilibrium) | [2] |
Note: Direct KD values for the native peptide are not always consistently reported across literature; relative affinities are often used for comparison. The provided KD for the native peptide is from a study engineering a specific TCR.
Table 2: Cytotoxic T-Lymphocyte (CTL) Response to MART-1 (27-35) Peptide
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Peptide Concentration | Reference |
| MART-1 specific CTL line | Peptide-pulsed T2 cells | 20:1 | ~55% | 1 µM | [4] |
| MART-1 specific CTL line | Peptide-pulsed T2 cells | 10:1 | ~40% | 1 µM | [4] |
| MART-1 specific CTL line | Peptide-pulsed T2 cells | 5:1 | ~30% | 1 µM | [4] |
| MART-1 specific CTL line | Melanoma cell line (Melan-A+) | 20:1 | ~45% | Endogenous | [4] |
Table 3: Cytokine Release by MART-1 (27-35) Specific T-Cells
| T-Cell Source | Stimulant | Cytokine | Concentration | Reference |
| Patient PBMCs (post-vaccination) | MART-1 (27-35) peptide | IFN-γ | >100 pg/mL | [5] |
| Patient TILs | MART-1 (27-35) peptide | IFN-γ | Variable, up to 2-fold increase with 0.1-1 µg/ml peptide | [6] |
Experimental Protocols
Chromium-51 (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of MART-1 (27-35) specific CTLs to lyse target cells.
Materials:
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Effector cells: MART-1 (27-35) specific CTLs
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Target cells: T2 cells (HLA-A2+) or a melanoma cell line (HLA-A2+)
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MART-1 (27-35) peptide
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51Cr (Sodium Chromate)
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Complete RPMI medium with 10% FBS
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96-well round-bottom plates
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Gamma counter
Protocol:
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Target Cell Labeling:
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Resuspend 1 x 106 target cells in 100 µL of medium.
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Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
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Wash the cells three times with 10 mL of medium to remove excess 51Cr.
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Resuspend the labeled target cells at 1 x 105 cells/mL in medium.
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Peptide Pulsing (for T2 cells):
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Incubate the labeled T2 cells with 1 µM MART-1 (27-35) peptide for 1 hour at 37°C.
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Wash the cells to remove unbound peptide.
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Assay Setup:
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Plate 1 x 104 labeled target cells (100 µL) into each well of a 96-well plate.
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Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 µL.
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Spontaneous release control: Add 100 µL of medium only to target cells.
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Maximum release control: Add 100 µL of 1% Triton X-100 to target cells.
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Incubation and Harvesting:
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Incubate the plate for 4-6 hours at 37°C.
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Centrifuge the plate at 250 x g for 5 minutes.
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Carefully collect 100 µL of the supernatant from each well.
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Measurement:
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Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
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Calculation:
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% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
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ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ secreting T-cells upon stimulation with the MART-1 (27-35) peptide.
Materials:
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PVDF-membrane 96-well ELISpot plates
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Anti-human IFN-γ capture antibody
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Biotinylated anti-human IFN-γ detection antibody
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Streptavidin-Alkaline Phosphatase (ALP)
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BCIP/NBT substrate
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Effector cells (PBMCs or purified T-cells)
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MART-1 (27-35) peptide
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T2 cells (as antigen-presenting cells)
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Complete RPMI medium with 10% FBS
Protocol:
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Plate Coating:
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Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water.
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Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
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Blocking:
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Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.
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Cell Plating and Stimulation:
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Prepare a suspension of effector cells (e.g., 2.5 x 105 cells/well).
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Prepare T2 cells pulsed with 1 µM MART-1 (27-35) peptide.
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Add effector cells and peptide-pulsed T2 cells to the wells.
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Negative control: Effector cells and unpulsed T2 cells.
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Positive control: Effector cells with a mitogen (e.g., PHA).
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Incubate for 18-24 hours at 37°C.
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Detection:
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Wash the plate to remove cells.
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Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
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Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
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Spot Development:
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Wash the plate and add BCIP/NBT substrate.
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Monitor for the appearance of spots and stop the reaction by washing with tap water.
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Analysis:
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Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
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Visualizations
Signaling Pathway
Caption: TCR signaling cascade upon MART-1 (27-35) recognition.
Experimental Workflows
Caption: Workflow for 51Cr Release Cytotoxicity Assay.
Caption: Workflow for IFN-γ ELISpot Assay.
Conclusion
The MART-1 (27-35) human peptide is a critical component in the immune response to melanoma and a cornerstone of targeted immunotherapies. Its ability to be presented by HLA-A2 and recognized by cytotoxic T lymphocytes provides a specific mechanism for the destruction of cancer cells. Understanding the quantitative aspects of its binding and the resulting cellular responses, along with standardized experimental protocols, is essential for the continued development and refinement of effective cancer treatments. The signaling pathways and experimental workflows visualized in this guide offer a clear framework for researchers and drug development professionals working in this promising field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Monitoring tumor antigen specific T-cell responses in cancer patients and phase I clinical trials of peptide-based vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
